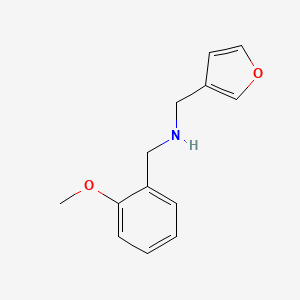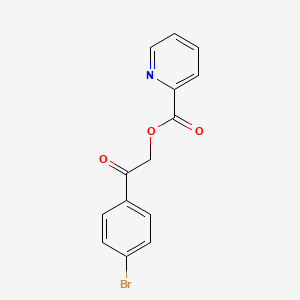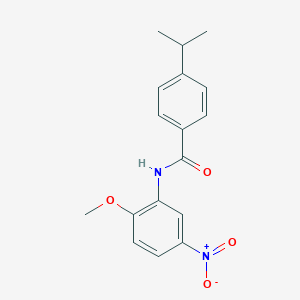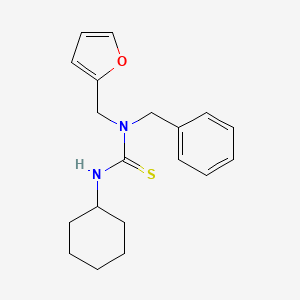
(3-furylmethyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-furylmethyl)(2-methoxybenzyl)amine, also known as FMBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMBA is a small molecule that has been synthesized through a multistep process and has shown promising results in various research studies.
Applications De Recherche Scientifique
(3-furylmethyl)(2-methoxybenzyl)amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (3-furylmethyl)(2-methoxybenzyl)amine has also been investigated for its ability to modulate various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. These properties make (3-furylmethyl)(2-methoxybenzyl)amine a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. (3-furylmethyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects
(3-furylmethyl)(2-methoxybenzyl)amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative damage. In vivo studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can reduce tumor growth and improve survival rates in animal models of cancer. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
(3-furylmethyl)(2-methoxybenzyl)amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It also has a low toxicity profile, making it suitable for in vivo studies. However, (3-furylmethyl)(2-methoxybenzyl)amine has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the research and development of (3-furylmethyl)(2-methoxybenzyl)amine. One potential application is in the development of new drugs for the treatment of cancer and other diseases. (3-furylmethyl)(2-methoxybenzyl)amine has shown promising results in preclinical studies and could be further developed into a clinical drug candidate. Another future direction is in the study of the mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine. Further research is needed to fully understand the cellular signaling pathways that are modulated by (3-furylmethyl)(2-methoxybenzyl)amine and how these pathways contribute to its biological activities. Finally, the synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine could be further optimized to improve yields and purity, making it more suitable for large-scale production.
Méthodes De Synthèse
The synthesis of (3-furylmethyl)(2-methoxybenzyl)amine involves a series of chemical reactions that start with the condensation of 3-furfuraldehyde and 2-methoxybenzylamine. The resulting product is then subjected to various chemical transformations, including reduction, acetylation, and deprotection, to obtain the final product. The synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine has been optimized to achieve high yields and purity, making it suitable for further research applications.
Propriétés
IUPAC Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-13-5-3-2-4-12(13)9-14-8-11-6-7-16-10-11/h2-7,10,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKBPSSQRNJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)



![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)